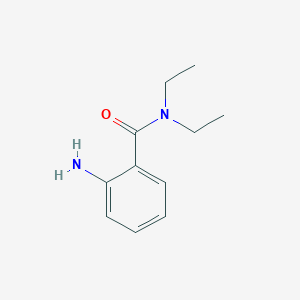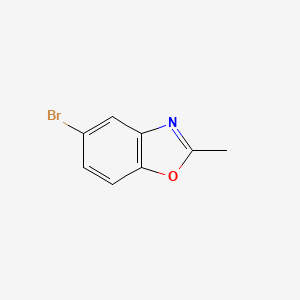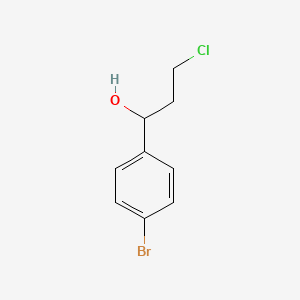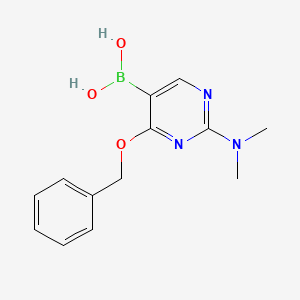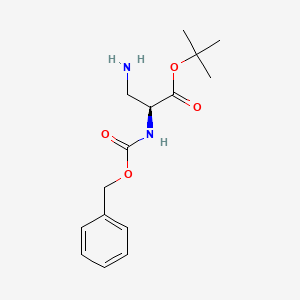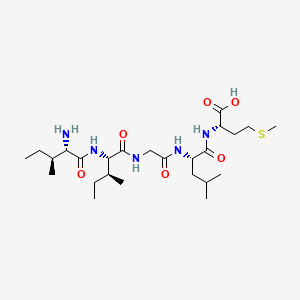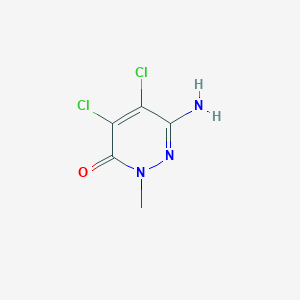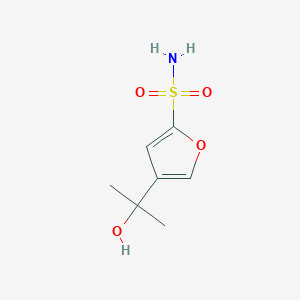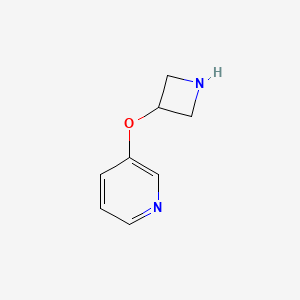
(4-Chloro-2-formyl-phenyl)-carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-Chloro-2-formyl-phenyl)-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C12H14ClNO3 and its molecular weight is 255.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis Techniques : The tert-butyl esters, including compounds similar to (4-Chloro-2-formyl-phenyl)-carbamic acid tert-butyl ester, are synthesized using various techniques like asymmetric Mannich reactions and are involved in studies of chiral amino carbonyl compounds (Yang, Pan, & List, 2009).
- Deprotection Studies : Aqueous phosphoric acid is an effective reagent for deprotecting tert-butyl carbamates and esters, highlighting the compound's role in synthetic chemistry and the development of environmentally benign methods (Li et al., 2006).
- Hydrolysis and Oxidative Degradation : Research has been conducted on the hydrolysis of tert-butyl esters and their oxidative degradation with copper salts and oxygen, indicating their potential utility in specific chemical reactions (Qi, Hülsmann, & Godt, 2016).
Structural and Crystallographic Studies
- Crystallography : The crystal structure of compounds like tert-butyl esters, which share structural similarities with this compound, has been determined using X-ray diffraction. This research aids in understanding the molecular conformation and interactions of such compounds (Kant, Singh, & Agarwal, 2015).
Synthesis of Derivatives and Related Compounds
- Derivative Synthesis : The tert-butyl esters are used in the synthesis of various derivatives and intermediates, which play a crucial role in the development of new chemical entities and materials (Hodges, Wang, & Riley, 2004).
- Biological Activity Studies : Some studies have been conducted on the synthesis and anticancer properties of esters similar to this compound, highlighting their potential applications in medicinal chemistry and drug discovery (Vorona et al., 2007).
Properties
IUPAC Name |
tert-butyl N-(4-chloro-2-formylphenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-12(2,3)17-11(16)14-10-5-4-9(13)6-8(10)7-15/h4-7H,1-3H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVMHZGCQHJZFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
260559-52-2 |
Source


|
| Record name | tert-butyl N-(4-chloro-2-formylphenyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.276.089 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
